molecular formula C11H14O5 B411965 (2S,5R)-2-phenoxyoxane-3,4,5-triol

(2S,5R)-2-phenoxyoxane-3,4,5-triol

Cat. No.: B411965
M. Wt: 226.23g/mol
InChI Key: RTBHKOWSOJOEPS-SFXRXQKFSA-N
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Description

(2S,5R)-2-Phenoxyoxane-3,4,5-triol is a chiral carbohydrate derivative featuring a central oxane (tetrahydropyran) ring substituted with a phenoxy group at position 2 and hydroxyl groups at positions 3, 4, and 4. Its stereochemistry (2S,5R) is critical for its physicochemical and biological properties.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23g/mol

IUPAC Name

(2S,5R)-2-phenoxyoxane-3,4,5-triol

InChI

InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2/t8-,9?,10?,11+/m1/s1

InChI Key

RTBHKOWSOJOEPS-SFXRXQKFSA-N

SMILES

C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O

Isomeric SMILES

C1[C@H](C(C([C@@H](O1)OC2=CC=CC=C2)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S,5R)-2-phenoxyoxane-3,4,5-triol with analogs differing in substituents, stereochemistry, or functional groups.

Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name (IUPAC) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2S,5R)-2-Phenoxyoxane-3,4,5-triol Phenoxy (C6H5O-) at C2 C12H16O6 256.25* Not explicitly stated; inferred stability from stereochemistry N/A
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol Phenoxy at C6, hydroxymethyl at C2 C12H16O6 256.25 Studied via EC-SERS and Raman spectroscopy; potential forensic applications
Benzyl α-D-xylopyranoside [(2S,3R,4S,5R)-2-(Benzyloxy)oxane-3,4,5-triol] Benzyloxy (C6H5CH2O-) at C2 C12H16O5 240.25 Laboratory reagent; no direct bioactivity reported
Pro-xylane [(2S,3R,4S,5R)-2-(2-Hydroxypropyl)oxane-3,4,5-triol] 2-Hydroxypropyl at C2 C9H18O5 206.24 Cosmetic applications (anti-aging, skin hydration)
(2S,4S,5R)-2-[(4-Methoxyphenoxy) Substituent] 4-Methoxyphenoxy at C2 C19H28O12 448.42 Research focus on glycosylation and drug delivery systems

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The phenoxy group in the target compound enhances aromatic interactions compared to aliphatic substituents (e.g., Pro-xylane’s hydroxypropyl). This may influence solubility, with phenoxy derivatives being less polar than hydroxyl-rich analogs like C12H22O11 (MW 342.30) .
  • Stereochemistry : The (2S,5R) configuration distinguishes it from enantiomers such as (2R,3S,4S,5R,6R)-configured oxanes, which exhibit distinct spectroscopic profiles and reactivity .

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